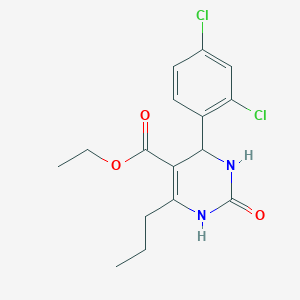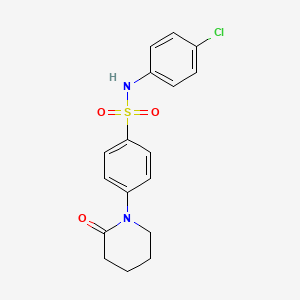
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTCP is a tryptophan derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide in lab experiments is that it is a relatively stable compound, making it easier to handle and store than some other compounds. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to be effective at low concentrations, which can help to reduce costs in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide research. One area of interest is in the development of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide-based therapies for cancer and inflammatory diseases. Additionally, there is potential for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide to be used in combination with other compounds to enhance its therapeutic effects. Further research is also needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new therapies. While there is still much to be learned about N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, its potential benefits make it an important area of research for the future.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is synthesized through a multi-step process that involves the reaction of tryptophan with 3,5-dimethylbenzoyl chloride to form N-(3,5-dimethylphenyl)tryptophanamide. This compound is then reacted with phenoxyacetyl chloride to produce N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, which is the final product.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
phenyl N-[1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-12-18(2)14-20(13-17)28-25(30)24(29-26(31)32-21-8-4-3-5-9-21)15-19-16-27-23-11-7-6-10-22(19)23/h3-14,16,24,27H,15H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLWHIVJXPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)


![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)

![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)